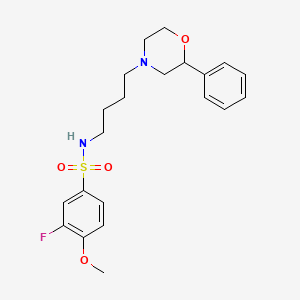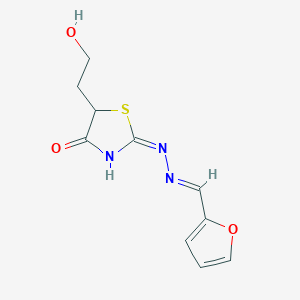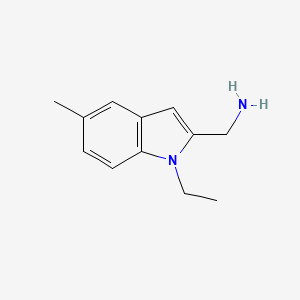
7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mass Spectrometric Analysis and Fragmentation
Electron Impact Mass Spectral Fragmentation : The compound 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives have been extensively studied using electron impact mass spectrometry. The mass spectrometric behavior of these compounds demonstrates a tendency to eliminate neutral atoms or molecules such as chlorine, chloroketene, propene, styrene, or substituted styrene, leading to various derivative ions. Molecular ions and [M-Cl]+ ions often eliminate ethyl or benzyl/substituted benzyl radicals, forming a range of derivative ions. The mass spectrometric analysis indicates a complex behavior under electron impact ionization, involving various fragmentation and rearrangement reactions to form smaller fragment ions (Xu et al., 2000).
Chemical Synthesis and Structural Analysis
Synthesis and Antimicrobial Evaluation : The synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been explored, with specific derivatives being synthesized and characterized through elemental analysis and spectral studies. These derivatives have also been screened for antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Singh et al., 2002).
Solution-phase Parallel Synthesis : Parallel methods have been developed for the synthesis of derivatives of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. These methods facilitate the efficient synthesis of benzothiazepin-4(5H)-one derivatives, providing an effective way to access the benzothiazepinone core and further derive strategically anchored functionalities (Zhao & Liu, 2007).
Biological Activity and Pharmacological Applications
Inhibition of Plasmalemmal Na+/Ca2+ Exchange : The compound CGP-37157, which is closely related to 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, has been studied for its effects on Na+/Ca2+ exchange in the heart and neurons. It has been found to inhibit mitochondrial Na+/Ca2+ exchange and may also inhibit certain plasmalemmal NCX isoforms in neurons, influencing Ca2+ homeostasis (Czyż & Kiedrowski, 2003).
Attenuation of Free Fatty Acid Efflux : CGP-37157, when applied topically onto rat cerebral cortex during ischemia-reperfusion injury, significantly inhibited the effluxes of free fatty acids during both ischemia and reperfusion. This suggests its role in preventing the activation of phospholipases that usually occurs following an ischemic insult, as evidenced by its attenuation of free fatty acid efflux (Pilitsis et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWLSMJKYWZCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2438340.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2438343.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2438345.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)


![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)